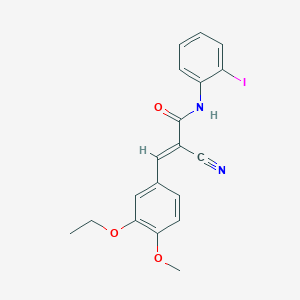
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in treating various diseases, including diabetes, obesity, and cancer. It has been shown to inhibit protein tyrosine phosphatase 1B (this compound), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. By inhibiting this compound, this compound can improve insulin sensitivity and reduce blood glucose levels.
Mécanisme D'action
The mechanism of action of (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the inhibition of this compound. This compound is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, reduced blood glucose levels, and inhibition of cancer cell growth. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments is its specificity for this compound inhibition. It has been shown to have minimal off-target effects, making it a valuable tool for studying insulin signaling and glucose homeostasis. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide. One direction is to further investigate its potential therapeutic applications in treating diabetes, obesity, and cancer. Another direction is to develop more potent and selective this compound inhibitors based on the chemical structure of this compound. Additionally, future research could focus on identifying the molecular targets and pathways involved in the anti-inflammatory and antioxidant effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its specificity for this compound inhibition and minimal off-target effects make it a valuable tool for studying insulin signaling and glucose homeostasis. Further research is needed to fully understand its biochemical and physiological effects and to develop more potent and selective this compound inhibitors.
Méthodes De Synthèse
The synthesis of (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves a multi-step process that includes the use of various reagents and catalysts. The synthesis method has been described in detail in several scientific publications, including the Journal of Organic Chemistry and Tetrahedron Letters.
Propriétés
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN2O3/c18-13-3-1-2-4-14(13)20-17(21)12(9-19)7-11-5-6-15-16(8-11)23-10-22-15/h1-8H,10H2,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPBJPVJFUAWLA-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466785.png)
![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)



![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)
![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)
![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)


